The synthesis of BMS-690514 typically involves multi-step organic reactions that incorporate various chemical transformations. While specific synthetic routes are proprietary to Bristol Myers Squibb, general methods for synthesizing pyrrolo[2,1-f][1,2,4]triazines can include:
The synthesis often requires careful control of reaction conditions such as temperature and pH to ensure high yields and purity of the final product. Analytical techniques like nuclear magnetic resonance spectroscopy and mass spectrometry are typically employed to characterize the synthesized compound.
BMS-690514 features a complex molecular structure characterized by its fused ring system. The IUPAC name for this compound is (3R,4R)-4-amino-1-({4-[(3-methoxyphenyl)amino]pyrrolo[2,1-f][1,2,4]triazin-5-yl}methyl)piperidin-3-ol. The structure includes multiple functional groups that contribute to its pharmacological properties.
Key structural data includes:
BMS-690514 undergoes various chemical reactions that are essential for its pharmacological activity. These include:
The reactivity of BMS-690514 can be influenced by its functional groups, which can participate in hydrogen bonding and hydrophobic interactions with biological macromolecules. Understanding these reactions is critical for optimizing its therapeutic potential.
BMS-690514 operates primarily as an inhibitor targeting specific tyrosine kinases involved in angiogenesis and tumor growth. By binding to these kinases, it disrupts signaling pathways that promote cancer cell proliferation and survival.
The mechanism involves:
In preclinical studies, BMS-690514 demonstrated significant anti-tumor activity in various cancer models, highlighting its potential as an effective therapeutic agent.
BMS-690514 is a solid at room temperature with a melting point that may vary depending on purity. Its solubility profile indicates moderate solubility in organic solvents but limited solubility in water.
The chemical stability of BMS-690514 under physiological conditions is crucial for its effectiveness as a therapeutic agent. It exhibits stability against hydrolysis but may undergo oxidation under certain conditions.
Analytical studies using high-performance liquid chromatography have been employed to assess the purity and stability of BMS-690514 during formulation development.
BMS-690514 has been primarily explored for its potential applications in oncology, particularly in the treatment of breast cancer. Its mechanism of action positions it as a candidate for combination therapies aimed at enhancing treatment efficacy while minimizing resistance development.
BMS-1 (Synonyms: PD-1/PD-L1 inhibitor 1; CAS 1675201-83-8) is a potent, low-molecular-weight compound (475.58 g/mol) designed to disrupt the immune checkpoint axis formed by programmed death-1 (PD-1) and its ligand (PD-L1). Its mechanism centers on competitively inhibiting the protein-protein interaction (PPI) between PD-1 and PD-L1, with biochemical assays reporting an IC₅₀ of 6 nM in cell-free systems [4] [10]. This high potency positions BMS-1 as a significant investigative tool in immuno-oncology.
Mechanism of Action and Molecular Interactions
BMS-1 operates through a distinctive dimer-locking mechanism. Unlike monoclonal antibodies (mAbs) that sterically block receptor-ligand binding, BMS-1 binds symmetrically to the PD-L1 dimer interface. This binding:
Table 1: Key Molecular Features of BMS-1
| Property | Value/Characteristics | Method/Reference |
|---|---|---|
| Molecular Weight | 475.58 g/mol | Chemical Formula: C₂₉H₃₃NO₅ |
| IC₅₀ (PD-1/PD-L1 Blockade) | 6 nM | HTRF Binding Assay [4] |
| Binding Mechanism | PD-L1 dimer stabilization via hydrophobic core residues | MD Simulations [2] |
| Solubility (DMSO) | 5.9 mg/mL (12.4 mM) | Selleckchem [10] |
Preclinical Research Applications
In vitro studies demonstrate BMS-1's multifaceted effects on cancer cell signaling and immune modulation:
Despite its biochemical potency, BMS-1 faces challenges typical of small-molecule PPI inhibitors, including moderate cellular permeability and the need for structural optimization to improve pharmacokinetics. Analogues like NP19 (derived from BMS-1) show enhanced in vivo antitumor efficacy in melanoma and hepatoma models but exhibit low oral bioavailability (F = 5%) due to high lipophilicity [8].
The development of BMS-1 is rooted in the evolution of cancer immunotherapy, which has transitioned from nonspecific immune stimulation to precise checkpoint modulation.
Milestones in Checkpoint Inhibitor Development
Scientific and Clinical Rationale for Small Molecules
Small-molecule inhibitors like BMS-1 offer distinct advantages over biologics:
Table 2: Evolution of Immune Checkpoint Inhibitors
| Era | Therapeutic Class | Key Examples | Advantages | Limitations |
|---|---|---|---|---|
| Pre-2000s | Cytokines/Bacterial Toxins | Coley’s Toxins, IL-2 | Broad immune activation | Nonspecific toxicity, low efficacy |
| 2000s–2010s | Monoclonal Antibodies | Ipilimumab, Nivolumab | Durable responses, high specificity | irAEs, poor tumor penetration, high cost |
| 2010s–Present | Small-Molecule Inhibitors | BMS-1, BMS-200, CA-170 | Tumor penetration, oral dosing, low cost | Moderate bioavailability, off-target effects |
However, small molecules also face hurdles. Aurigene’s CA-170 (structurally distinct from BMS-1) entered clinical trials but lacks public mechanistic data, highlighting transparency challenges in the field [5]. BMS-1’s primary research role remains elucidating PD-L1 dimerization and supporting next-generation inhibitor design, such as BMS-986260 (TGFβR1 inhibitor) used in combination therapies [9].
Current Research Trajectory
BMS-1 exemplifies the industry’s shift toward "dimer-inducing" small molecules that allosterically disrupt PPIs. Future work aims to enhance drug-like properties (e.g., solubility, bioavailability) while maintaining high selectivity. Combinatorial approaches, such as pairing PD-L1 inhibitors with radiotherapy or other immunomodulators, are being explored to amplify abscopal effects and overcome resistance [6].
CAS No.: 2198-92-7
CAS No.: 4493-23-6
CAS No.: 948557-12-8
CAS No.: